molecular formula C16H16BrNO2 B5340421 N-[2-(benzyloxy)ethyl]-2-bromobenzamide

N-[2-(benzyloxy)ethyl]-2-bromobenzamide

Cat. No.: B5340421
M. Wt: 334.21 g/mol
InChI Key: HTYKNAJHKXPGJT-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)ethyl]-2-bromobenzamide is a brominated benzamide derivative characterized by a benzyloxyethyl substituent on the amide nitrogen and a bromine atom at the ortho position of the benzoyl ring. Its molecular formula is C₁₆H₁₆BrNO₂, with an average molecular weight of 346.21 g/mol.

Properties

IUPAC Name

2-bromo-N-(2-phenylmethoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-9-5-4-8-14(15)16(19)18-10-11-20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYKNAJHKXPGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(benzyloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of N-[2-(benzyloxy)ethyl]-2-aminobenzamide or N-[2-(benzyloxy)ethyl]-2-thiobenzamide.

    Oxidation: Formation of N-[2-(benzyloxy)ethyl]-2-bromobenzaldehyde or N-[2-(benzyloxy)ethyl]-2-bromobenzoic acid.

    Reduction: Formation of N-[2-(benzyloxy)ethyl]-2-bromoaniline.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-[2-(benzyloxy)ethyl]-2-bromobenzamide with structurally related benzamides:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₆H₁₆BrNO₂ Benzyloxyethyl, ortho-Br 346.21 Lipophilic; potential kinase inhibitor
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ Nitrophenyl, para-Br 333.14 Structural rigidity; crystallography studies
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-bromobenzamide C₁₆H₁₄BrN₃O Benzimidazole, ortho-Br 344.21 Bioactive (e.g., antiparasitic activity)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ Methoxynitrophenyl, para-Br 367.16 High melting point; photostability
N-(2-Nitrophenyl)-4-bromo-benzamide C₁₃H₁₀BrN₂O₃ Nitrophenyl, para-Br 333.14 Hydrogen-bonding motifs in crystal packing

Key Observations :

  • Crystallographic Differences : Compounds like 4MNB exhibit planar amide groups and strong intermolecular hydrogen bonds, whereas this compound may adopt distinct conformations due to steric hindrance from the benzyloxyethyl chain .
  • Bioactivity: Benzimidazole-containing analogs (e.g., C₁₆H₁₄BrN₃O) demonstrate antiparasitic activity against Trypanosoma brucei, suggesting that the target compound could be optimized for similar applications by modifying substituents .

Structural and Functional Divergence

  • Hydrogen Bonding: In N-[2-(2-bromobenzylamino)phenyl]-N-butylformamide, intermolecular N–H⋯O bonds stabilize crystal packing, whereas the benzyloxyethyl group in the target compound may prioritize van der Waals interactions over hydrogen bonding .
  • Torsional Flexibility : The benzyloxyethyl chain introduces conformational flexibility, contrasting with rigid analogs like 4MNB, which exhibit minimal torsion angles (<10°) due to steric constraints .

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